Cas no 2034506-60-8 (N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide)
![N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034506-60-8x500.png)
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxochromene-3-carboxamide
- N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide
-
- インチ: 1S/C20H16N4O5/c1-2-27-16-8-7-13(10-21-16)18-23-17(29-24-18)11-22-19(25)14-9-12-5-3-4-6-15(12)28-20(14)26/h3-10H,2,11H2,1H3,(H,22,25)
- InChIKey: NKCWUIMURLPLRI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(C=CC=C2)C=C1C(NCC1ON=C(C2=CC=C(OCC)N=C2)N=1)=O
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-6635-20μmol |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-15mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-25mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-4mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-1mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-20mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-5mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-40mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-2μmol |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6524-6635-100mg |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide |
2034506-60-8 | 100mg |
$248.0 | 2023-09-08 |
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide 関連文献
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamideに関する追加情報
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 2034506-60-8): A Comprehensive Overview
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 2034506-60-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex molecular architecture, combines a chromene core with an oxadiazole moiety and an ethoxy-substituted pyridine ring, making it a promising candidate for various biological studies.
The chromene scaffold, a key component of this compound, is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the 1,2,4-oxadiazole ring further enhances the compound's stability and bioavailability, while the ethoxy-substituted pyridine moiety contributes to its pharmacological profile by modulating interactions with biological targets.
Recent research has focused on the potential of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.
The pharmacokinetic properties of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide have been extensively studied to optimize its therapeutic potential. Research has shown that the compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties make it a suitable candidate for further development as an orally administered drug.
To further understand the molecular mechanisms underlying the biological activities of this compound, several in silico studies have been conducted. Molecular docking simulations have revealed that N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-y l]methyl}-2-o xo - 2 H - ch rom en e - 3 - ca r box am ide can bind to specific protein targets involved in cancer and inflammation pathways with high affinity. These findings provide valuable insights into the structure-function relationship of the compound and guide future drug design efforts.
Clinical trials are currently underway to evaluate the safety and efficacy of N-{[3-(6-e th ox ypyri din - 3 - yl ) - 1 , 2 , 4 - ox ad i az ol - 5 - yl ]me th yl } - 2 - ox o - 2 H - ch ro me ne - 3 - ca r box am ide in human subjects. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects reported. These trials are expected to provide crucial data on the compound's therapeutic potential and pave the way for its potential use in clinical settings.
In conclusion, N-{[3-(6-e th ox ypyri din - 3 - yl ) - 1 , 2 , 4 - ox ad i az ol - 5 - yl ]me th yl } - 2 - ox o - 2 H - ch ro me ne - 3 - ca r box am ide (CAS No. 2034506-60\-8) represents a promising lead compound in the development of new therapeutic agents for cancer and inflammatory diseases. Its unique chemical structure and multifaceted biological activities make it a valuable subject for ongoing research and development in medicinal chemistry.
2034506-60-8 (N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide) 関連製品
- 957042-59-0((E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide)
- 2098046-15-0(1-(4-Carboxybenzyl)azetidine-3-carboxylic acid)
- 922928-65-2(N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(2-methylphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 366008-67-5(BDC-(CF3)2)
- 1235048-42-6(3-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-1-[(4-methoxyphenyl)methyl]urea)
- 941968-53-2(3-(1H-indol-3-yl)-1-4-(propan-2-yl)phenylurea)
- 71306-37-1(2-Chloro-6-isobutylpyridine)
- 1806865-19-9(3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)
- 1806328-22-2(3-(2-Chloro-3-(hydroxymethyl)phenyl)propanoic acid)
- 2230901-06-9((3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride)



